molecular formula C5H10N4O2 B12869646 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol

Cat. No.: B12869646
M. Wt: 158.16 g/mol
InChI Key: WLRQDOHQESRRLG-UHFFFAOYSA-N
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Description

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is a chemical compound that features a pyrazole ring substituted with amino groups and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol typically involves the reaction of 3,4-diamino-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor at a controlled rate. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound for research and industrial applications .

Biological Activity

2-((3,4-Diamino-1H-pyrazol-1-yl)oxy)ethanol, a compound with potential therapeutic applications, has garnered interest in recent research due to its biological activities. This article reviews the biological effects of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of amino groups enhances its potential interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antibacterial properties. For instance, a study on pyrazole derivatives indicated that modifications at the 3 and 5 positions of the pyrazole ring can lead to enhanced antibacterial efficacy against various strains of bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Activity

The anticancer potential of this compound has been assessed in various cancer cell lines. Notably, compounds with similar structures have shown significant cytotoxic effects against leukemia and solid tumors. For example, a related pyrazole compound exhibited IC50 values ranging from 1.52 to 7.56 µM across different cancer cell lines, indicating potent growth inhibition .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Selectivity Ratio
RPMI-8226 (Leukemia)2.150.63
HCT-116 (Colon Cancer)1.780.58
MCF-7 (Breast Cancer)1.540.65
EKVX (Lung Cancer)1.910.70

The mechanism of action for these anticancer effects often involves apoptosis induction through caspase activation and modulation of BAX/Bcl-2 protein levels .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). Inhibition studies have shown that certain pyrazole derivatives act as reversible non-competitive inhibitors of MAOs, which are crucial in the metabolism of neurotransmitters . This inhibition can lead to increased levels of serotonin and other neurotransmitters, potentially benefiting conditions like depression and anxiety.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC50 (nM)
Monoamine Oxidase ANon-competitive40
Monoamine Oxidase BReversible60

Case Studies

Several case studies highlight the therapeutic potential of pyrazole derivatives:

  • Antibacterial Efficacy : A series of pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Cytotoxicity in Cancer Models : In vitro studies using leukemia cell lines demonstrated that treatment with pyrazole derivatives led to significant apoptosis rates compared to control groups, suggesting a strong therapeutic potential for these compounds in oncology .

Properties

Molecular Formula

C5H10N4O2

Molecular Weight

158.16 g/mol

IUPAC Name

2-(3,4-diaminopyrazol-1-yl)oxyethanol

InChI

InChI=1S/C5H10N4O2/c6-4-3-9(8-5(4)7)11-2-1-10/h3,10H,1-2,6H2,(H2,7,8)

InChI Key

WLRQDOHQESRRLG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1OCCO)N)N

Origin of Product

United States

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